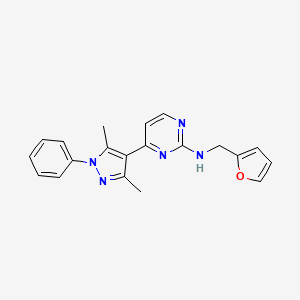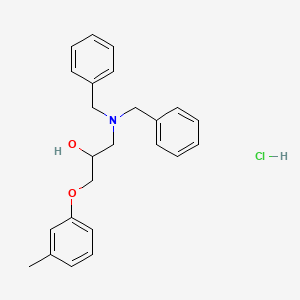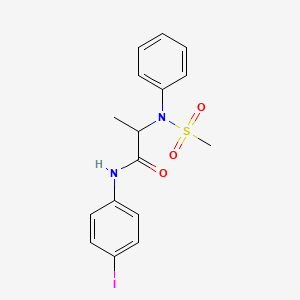
3-methoxy-N-(2-nitrophenyl)-2-naphthamide
説明
3-methoxy-N-(2-nitrophenyl)-2-naphthamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a naphthamide derivative that has a nitrophenyl group attached to it, and its chemical formula is C19H14N2O4.
科学的研究の応用
3-methoxy-N-(2-nitrophenyl)-2-naphthamide has been studied for its potential applications in various fields such as drug discovery, bioimaging, and material science. This compound has been shown to have a high binding affinity for amyloid beta (Aβ) peptides, which are involved in the pathogenesis of Alzheimer's disease. This compound can be used as a tool for the detection and quantification of Aβ peptides in biological samples. This compound can also be used as a building block for the synthesis of fluorescent probes and sensors for bioimaging applications. This compound has been incorporated into polymer matrices for the development of functional materials with tunable properties.
作用機序
The mechanism of action of 3-methoxy-N-(2-nitrophenyl)-2-naphthamide involves the formation of a complex with Aβ peptides through hydrogen bonding and π-π interactions. This complex formation results in a change in the fluorescence properties of this compound, which can be detected and quantified using spectroscopic techniques. The binding of this compound to Aβ peptides can also lead to the inhibition of Aβ aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility in vitro and in vivo. This compound has been used as a fluorescent probe for the imaging of Aβ plaques in mouse brain tissue. This compound has also been shown to inhibit the formation of Aβ fibrils and reduce the toxicity of Aβ peptides in vitro.
実験室実験の利点と制限
The advantages of using 3-methoxy-N-(2-nitrophenyl)-2-naphthamide in lab experiments include its high binding affinity for Aβ peptides, its low toxicity and good biocompatibility, and its fluorescence properties that allow for easy detection and quantification. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its sensitivity to pH and temperature changes.
将来の方向性
There are several future directions for the research and development of 3-methoxy-N-(2-nitrophenyl)-2-naphthamide. These include the synthesis of this compound derivatives with improved solubility and stability, the development of this compound-based fluorescent probes and sensors for in vivo imaging applications, and the investigation of the potential therapeutic effects of this compound for the treatment of Alzheimer's disease. This compound can also be used as a building block for the synthesis of functional materials with tunable properties for various applications.
特性
IUPAC Name |
3-methoxy-N-(2-nitrophenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-17-11-13-7-3-2-6-12(13)10-14(17)18(21)19-15-8-4-5-9-16(15)20(22)23/h2-11H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZUPSLKUXVPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3982773.png)
![methyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B3982789.png)

![1-allyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3982800.png)
![N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3982813.png)
![N-[4-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3982816.png)
![1-benzyl-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982824.png)


![methyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3982840.png)

![N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3982852.png)

![7-(3-phenylpropyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3982882.png)